3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a pyridine ring, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with broad biological activity.
Pyridine: A basic heterocyclic compound with diverse applications.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridine: A closely related compound with similar synthetic routes.
Uniqueness
3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its combined imidazole and pyridine rings, which confer distinct chemical properties and biological activities. This dual-ring structure enhances its versatility and potential for various applications.
Properties
Molecular Formula |
C11H11N3O3 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-methyl-2-oxo-1-(pyridin-3-ylmethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-13-9(10(15)16)7-14(11(13)17)6-8-3-2-4-12-5-8/h2-5,7H,6H2,1H3,(H,15,16) |
InChI Key |
IFZMRCIRHMPDSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN(C1=O)CC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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